molecular formula C13H14O2 B7791953 (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoicacid

(2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoicacid

Cat. No.: B7791953
M. Wt: 202.25 g/mol
InChI Key: YXTBYLXKPMDEAR-WQLSENKSSA-N
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Description

(2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid is a substituted cinnamic acid derivative characterized by a cyclopropyl group and a 4-methylphenyl group attached to the α-carbon of the prop-2-enoic acid backbone. This compound belongs to a class of α,β-unsaturated carboxylic acids, which are widely studied for their diverse biological activities and applications in pharmaceuticals, polymers, and materials science. The E-configuration of the double bond and the steric effects of the cyclopropyl group likely influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)12(8-13(14)15)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,14,15)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTBYLXKPMDEAR-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/C(=O)O)/C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid, also known as a derivative of cinnamic acid, has garnered attention in recent years due to its potential biological activities. This compound features a cyclopropyl group and a para-methylphenyl moiety, which contribute to its unique chemical properties and biological effects. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

  • Molecular Formula : C13H14O2
  • Molecular Weight : 206.25 g/mol
  • Structure : The compound consists of a propenoic acid backbone with a cyclopropyl group and a 4-methylphenyl substituent.

The biological activity of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain pathways related to inflammation and cancer cell proliferation, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Research indicates that compounds similar to (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid exhibit antimicrobial properties. For instance, cinnamic acid derivatives are known to inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Studies have shown that certain analogs can reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Anticancer Properties

There is emerging evidence that (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid may possess anticancer activities. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells has been highlighted as a significant mechanism contributing to its anticancer potential.

Study 1: Cytotoxicity in Melanoma Cells

A study evaluated the cytotoxic effect of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid on melanoma cell lines using MTT assays. The results indicated an IC50 value of approximately 5 µM, demonstrating significant cytotoxicity compared to control groups.

Cell LineIC50 Value (µM)
WM95
WM1646
MUG-Mel25.5

This study suggests that the compound effectively inhibits melanoma cell proliferation, warranting further investigation into its mechanisms and potential therapeutic applications.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of related compounds. The study found that derivatives similar to (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid significantly reduced levels of pro-inflammatory cytokines in vitro. This highlights the compound's potential role in managing inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Prop-2-enoic Acid Derivatives

Compound Name Substituents on α-Carbon Phenyl Ring Substituents Molecular Formula Molecular Weight (g/mol)
(2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid Cyclopropyl, 4-methylphenyl None C₁₃H₁₄O₂ 202.25*
4-Methylcinnamic acid None 4-methyl C₁₀H₁₀O₂ 162.19
Ferulic acid None 4-hydroxy-3-methoxy C₁₀H₁₀O₄ 194.18
p-Coumaric acid None 4-hydroxy C₉H₈O₃ 164.16
trans-3,4-Difluorocinnamic acid None 3,4-difluoro C₉H₆F₂O₂ 184.14

*Calculated based on standard atomic weights.

Key Observations :

  • Unlike most cinnamic acid derivatives, the target compound features dual α-carbon substituents (cyclopropyl and 4-methylphenyl), which may enhance steric hindrance and alter electronic properties compared to monosubstituted analogs.
  • Substituents on the phenyl ring in other analogs (e.g., hydroxy, methoxy, fluoro) influence polarity and hydrogen-bonding capacity, whereas the 4-methylphenyl group in the target compound contributes to hydrophobicity .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Compound Name Melting Point (°C) Purity Solubility (Predicted) LogP*
(2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid N/A N/A Low in water ~3.1
4-Methylcinnamic acid 195–197 >95% Low in water 2.67
Ferulic acid 168–172 >98% Moderate in water 1.52
trans-3,4-Difluorocinnamic acid 194–196 >98% Low in water 2.34

*Calculated using ChemDraw or analogous tools.

Key Observations :

  • The cyclopropyl group in the target compound likely increases lipophilicity (higher LogP) compared to monosubstituted derivatives like 4-methylcinnamic acid.
  • The absence of polar groups (e.g., -OH, -OCH₃) reduces water solubility relative to ferulic or p-coumaric acids .

Antioxidant and Antimicrobial Activity

  • Ferulic acid and p-coumaric acid exhibit significant antioxidant and antimicrobial properties due to phenolic -OH groups, which scavenge free radicals and inhibit microbial growth .
  • 4-Methylcinnamic acid shows moderate antimicrobial activity against E. coli and S. aureus but lower antioxidant capacity compared to hydroxylated analogs .

Thermal Stability

  • p-Coumaric acid improves thermal stability in polymer films when blended with chitosan, attributed to hydrogen bonding .
  • The target compound ’s rigid cyclopropyl group may similarly enhance thermal stability in polymeric matrices, though experimental data are needed for confirmation.

Pharmaceutical Potential

  • trans-3,4-Difluorocinnamic acid is used as a fluorinated building block in drug discovery, leveraging fluorine’s electronegativity for target binding .

Q & A

Q. What are the recommended methods for synthesizing (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid?

Synthesis typically involves Horner-Wadsworth-Emmons (HWE) reactions to form the α,β-unsaturated carboxylic acid backbone. Cyclopropane and 4-methylphenyl groups are introduced via pre-functionalized aldehydes or ketones. For example:

  • Use cyclopropyl ketones or aldehydes in HWE coupling with phosphonate esters bearing the 4-methylphenyl group.
  • Optimize reaction conditions (e.g., base selection, solvent polarity) to favor the E-isomer, as steric hindrance often dictates stereoselectivity .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm stereochemistry using NOESY NMR .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry. Key signals include vinyl protons (δ 6.5–7.5 ppm, J ≈ 15–16 Hz for trans-coupling) and cyclopropyl CH groups (δ 1.0–2.0 ppm) .
  • X-ray Crystallography : Resolve absolute configuration and validate E-geometry (e.g., C=C bond length ~1.33 Å) .
  • HPLC : Assess purity (>95%) using C18 columns with UV detection (λ = 210–260 nm) .

Q. What safety protocols should be followed during handling?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators for aerosol protection. Use fume hoods for weighing and reactions .
  • Environmental Controls : Avoid drainage disposal; neutralize waste with bicarbonate before incineration .
  • Acute Toxicity : Limited data available; assume LD50 > 2000 mg/kg (oral, rat). Use in vitro assays (e.g., MTT) to preliminarily assess cytotoxicity .

Q. How can researchers evaluate its pharmacological potential?

  • In Vitro Assays : Screen for anti-inflammatory activity via COX-2 inhibition (ELISA) or antioxidant capacity (DPPH/ABTS assays).
  • Receptor Binding Studies : Use radioligand displacement assays (e.g., for PPAR-γ or estrogen receptors) .
  • ADME Profiling : Conduct solubility (shake-flask method) and permeability (Caco-2 monolayer) studies .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during characterization?

  • Case Example : Discrepancies in NOESY correlations may arise from dynamic effects (e.g., rotameric equilibria). Use variable-temperature NMR (VT-NMR) to stabilize conformers and reacquire data.
  • Cross-Validation : Compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with DFT-calculated vibrational spectra .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Molecular Docking : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina. Validate poses with MD simulations (NAMD/GROMACS) .
  • QSAR Modeling : Derive Hammett σ values for substituents (cyclopropyl, 4-methylphenyl) to predict electronic effects on bioactivity .

Q. How to optimize enantiomeric purity if racemization occurs during synthesis?

  • Chiral Chromatography : Use Chiralpak IA/IB columns (hexane:IPA gradients) to resolve enantiomers.
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .

Q. What stability challenges arise under varying storage conditions?

  • Photodegradation : Conduct accelerated stability studies (ICH Q1B guidelines) with UV light (320–400 nm). Monitor degradation via HPLC .
  • Hydrolytic Sensitivity : Store at –20°C under nitrogen; avoid aqueous buffers at pH > 8.0 to prevent ester/amide hydrolysis .

Q. How to design metabolism studies for this compound?

  • Phase I Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify metabolites via LC-MS/MS (Q-TOF).
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .

Q. What green chemistry approaches reduce environmental impact?

  • Solvent Selection : Replace DCM/THF with cyclopentyl methyl ether (CPME) or 2-MeTHF .
  • Catalysis : Use Bi(OTf)₃ or enzyme-mediated reactions to minimize heavy metal waste .

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